molecular formula C12H9N3 B15061503 4-(6-Aminopyridin-2-yl)benzonitrile

4-(6-Aminopyridin-2-yl)benzonitrile

Cat. No.: B15061503
M. Wt: 195.22 g/mol
InChI Key: SORDJCDVIYNGEK-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3. It is characterized by the presence of an aminopyridine group attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-2-yl)benzonitrile typically involves the nucleophilic substitution reaction of 6-bromo-2-aminopyridine with 4-cyanobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

4-(6-Aminopyridin-2-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Aminopyridin-2-yl)benzonitrile
  • 4-(6-Formylpyridin-2-yl)benzonitrile
  • 4-(6-Chloropyridin-2-yl)benzonitrile

Uniqueness

4-(6-Aminopyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopyridine group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

4-(6-aminopyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H9N3/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(14)15-11/h1-7H,(H2,14,15)

InChI Key

SORDJCDVIYNGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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